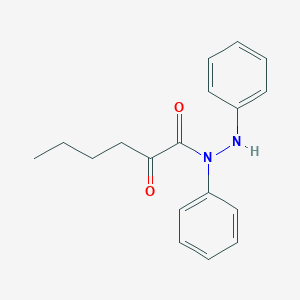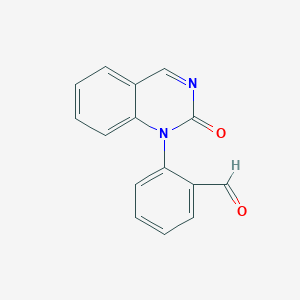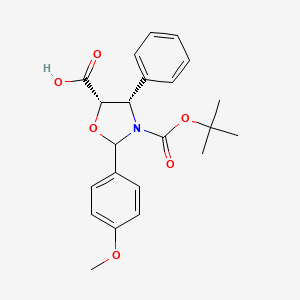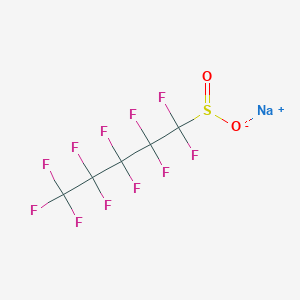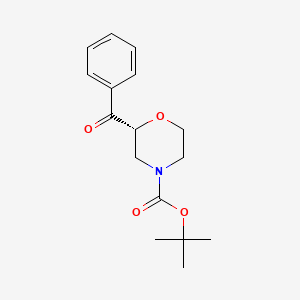
Natrium-4-(2-Ethylhexyl)-2-Sulfobutandionsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the synthesis of electrospun fibers for controlled antibiotic drug release.
Medicine: Acts as an impurity in the synthesis of Docusate, a laxative used for treating constipation.
Industry: Utilized in the production of detergents and cleaning agents due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate typically involves the esterification of 2-ethylhexanol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:
Esterification: Conducted at elevated temperatures (around 150-200°C) in the presence of an acid catalyst.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product.
Industrial Production Methods
Industrial production of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases . In biological applications, it facilitates the release of active pharmaceutical ingredients from electrospun fibers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium Mono (2-ethylhexyl) Sulfosuccinate: Another surfactant with similar properties.
Docusate Sodium: A widely used laxative with similar chemical structure.
Uniqueness
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is unique due to its specific ester and sulfonate groups, which provide distinct surfactant properties and make it suitable for specialized applications in drug delivery and industrial processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves the reaction of 2-Ethylhexanol with maleic anhydride to form 4-(2-Ethylhexyl) succinic anhydride, which is then reacted with sodium sulfite to form the final product.", "Starting Materials": [ "2-Ethylhexanol", "Maleic anhydride", "Sodium sulfite", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2-Ethylhexanol is reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 4-(2-Ethylhexyl) succinic anhydride.", "Step 2: The resulting 4-(2-Ethylhexyl) succinic anhydride is then reacted with sodium sulfite in the presence of sodium hydroxide and water to form Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate.", "Step 3: The product is then purified through crystallization or other appropriate methods." ] } | |
CAS-Nummer |
115960-17-3 |
Molekularformel |
C₁₂H₂₁NaO₇S |
Molekulargewicht |
332.35 |
Synonyme |
Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)
